2-(4-Methylphenyl)-2-oxoethyl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate
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Overview
Description
2-(4-Methylphenyl)-2-oxoethyl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a methoxyphenyl group, and a methylphenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)-2-oxoethyl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-methylbenzaldehyde with 3-methoxyphenylacetic acid, followed by cyclization to form the pyrrolidine ring. The reaction conditions often require the use of catalysts such as anhydrous aluminum chloride and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylphenyl)-2-oxoethyl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride can convert ketone groups to alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Anhydrous aluminum chloride, palladium on carbon
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-(4-Methylphenyl)-2-oxoethyl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-Methylphenyl)-2-oxoethyl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. For example, it may inhibit the activity of certain enzymes involved in cell division, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Similar Compounds
(E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole: This compound shares the methoxyphenyl group and exhibits similar biological activities.
(E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate: Another compound with a methoxyphenyl group, known for its potential anticancer properties.
Uniqueness
2-(4-Methylphenyl)-2-oxoethyl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity. Its structure allows for various modifications, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C21H21NO5 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
[2-(4-methylphenyl)-2-oxoethyl] 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C21H21NO5/c1-14-6-8-15(9-7-14)19(23)13-27-21(25)16-10-20(24)22(12-16)17-4-3-5-18(11-17)26-2/h3-9,11,16H,10,12-13H2,1-2H3 |
InChI Key |
QLQDXMMJSBHSLS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)OC |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
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